2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to a thiophene ring via a carboxamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Chlorination: The thiophene ring can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide linkage, which can be achieved by reacting the chlorinated thiophene with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of 2,5-dichloro-N-(4-methoxy-2-aminophenyl)thiophene-3-carboxamide.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2,5-dichlorothiophene-3-carboxylic acid and 4-methoxy-2-nitroaniline.
Scientific Research Applications
2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group and the thiophene ring can influence its binding affinity and specificity towards these targets. The exact pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(4-methoxyphenyl)thiophene-3-carboxamide: Lacks the nitro group, which may result in different biological activities and chemical reactivity.
2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide: Lacks the methoxy group, which can affect its solubility and interaction with molecular targets.
2,5-dichloro-N-(4-methoxy-2-nitrophenyl)furan-3-carboxamide: Contains a furan ring instead of a thiophene ring, which can alter its electronic properties and reactivity.
Uniqueness
The presence of both the methoxy and nitro groups on the phenyl ring, along with the thiophene ring, makes 2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide unique. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c1-20-6-2-3-8(9(4-6)16(18)19)15-12(17)7-5-10(13)21-11(7)14/h2-5H,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGULINIAFFHGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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